Betulin caffeate
Overview
Description
Antibacterial triterpene betulin derivative. Possible anti-inflammatory, antimalarial and immunomodulatory potential.
Betulin caffeate is a natural product found in Betula pendula, Betula lenta, and other organisms with data available.
Scientific Research Applications
Antiproliferative Activity : Betulin caffeate has shown significant antiproliferative activity against various human and murine malignant cell lines, making it a potential candidate for cancer research and treatment (Kolomitsyn, Holy, Perkins, & Krasutsky, 2007).
Cytotoxic Effects in Cancer Treatment : It exhibited a cytotoxic effect on A549 human lung cancer cells, indicating its potential in anticancer therapies (Shi, Wu, Yang, Yao, Lin, & Chang, 2014).
Inhibition of Osteoclast Formation : this compound has been found to inhibit osteoclast formation and bone resorption, which may be beneficial in treating osteoclast-related diseases such as osteoporosis (Vu, Tran, Seo, Lee, Min, & Kim, 2020).
Immunomodulatory Activity : Studies have identified its presence in various plants and its potential immunomodulatory activity, particularly in relation to anti-inflammatory actions (Andre, Larsen, Burgess, Jensen, Cooney, Evers, Zhang, Perry, & Laing, 2013).
Neuroprotective Effects : this compound has been associated with neuroprotection in models of cerebral ischemia, suggesting its potential in neurodegenerative disease research (Liu, Ruan, Shao, Feng, Wu, Wang, Wang, Mu, Zhang, Zhao, Zhang, & Zhang, 2021).
Potential in Treating Sepsis : Its protective effect in lung and liver injury in sepsis models indicates potential therapeutic applications in sepsis treatment (Zhao, Liu, Liu, Han, & Zhao, 2016).
Treatment of Diabetic Complications : It has shown protective effects against cognitive decline in diabetic models, which is significant for diabetes-related neurological complications (Ma & Long, 2016).
Liver Protection : this compound demonstrated protective effects against ethanol-induced liver injury, which is relevant for treatments of alcoholic liver diseases (Bai, Yang, Yao, Sun, Lian, Wu, & Nan, 2016).
Wound Healing Properties : It has been used in approved therapies for accelerating wound healing in partial thickness wounds, showcasing its clinical application in dermatology (Scheffler, 2019).
Wide Pharmacological Potential : this compound has been recognized for its broad pharmacological potential in treating various diseases, including metabolic disorders, infectious diseases, cardiovascular disorders, and neurological disorders (Amiri, Dastghaib, Ahmadi, Mehrbod, Khadem, Behrouj, Aghanoori, Machaj, Ghamsari, Rosik, Hudecki, Afkhami, Hashemi, Los, Mokarram, Madrakian, & Ghavami, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Betulin caffeate showed exceptionally high activity despite its low contents of total phenolics and proanthocyanidins . Betulin-3-caffeate, uvaol-3-caffeate, 3-O-caffeoyloleanolic acid, and khrinone E were assigned as essential markers for antioxidant activity, and the contents of these components may be related to antioxidant activity .
Properties
IUPAC Name |
[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56O5/c1-24(2)26-14-19-39(23-40)21-20-37(6)27(34(26)39)10-12-31-36(5)17-16-32(35(3,4)30(36)15-18-38(31,37)7)44-33(43)13-9-25-8-11-28(41)29(42)22-25/h8-9,11,13,22,26-27,30-32,34,40-42H,1,10,12,14-21,23H2,2-7H3/b13-9+/t26-,27+,30-,31+,32-,34+,36-,37+,38+,39+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQSZICWRNPAMF-IUGYEWCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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